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Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and

localization of specific antigens within tissue sections through the principle of antibody-antigen

binding.[1][2] A critical step in the IHC workflow is counterstaining, which involves the

application of a secondary stain to provide contrast and highlight the primary antibody staining,

thereby offering a clear morphological context to the tissue.[3][4] While various counterstains

are available, red counterstains are particularly advantageous when a blue or brown

chromogen is used for antigen detection, or in tissues with melanin pigment.[5][6]

This document provides detailed application notes and protocols for the use of red

counterstains in immunohistochemistry. While the inquiry specified Acid Red 151, a

comprehensive review of scientific literature indicates that Acid Red 151 is primarily classified

as a textile dye and is not a commonly documented or validated counterstain for

immunohistochemical applications.[7] Therefore, these notes will focus on established red

counterstains, such as Nuclear Fast Red, and red chromogens that serve a similar purpose.

Principle of Red Counterstains in IHC
The fundamental principle of IHC involves a series of steps including tissue fixation, antigen

retrieval, and incubation with primary and secondary antibodies.[8][9] The visualization of the

target antigen is typically achieved through an enzymatic reaction that produces a colored

precipitate at the site of the antigen.[10] A counterstain is then applied to color other cellular

components, most commonly the nucleus, in a contrasting color.[11]
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Red counterstains, like Nuclear Fast Red, are used to impart a red color to cell nuclei, providing

a stark contrast to the brown precipitate of Diaminobenzidine (DAB) or the blue-purple of

Hematoxylin.[3][4] This color contrast is essential for accurate localization and interpretation of

the primary antibody staining.

Selecting a Red Counterstain
The choice of counterstain depends on several factors, including the chromogen used for

antigen detection, the localization of the target antigen (nuclear, cytoplasmic, or membranous),

and the desired color contrast.[4]

Counterstain/Chro
mogen

Target Color
Primary Staining
Compatibility

Nuclear Fast Red Nucleic Acids Red Brown (DAB), Green

Eosin Cytoplasm, Collagen Pink/Red
Blue/Purple

(Hematoxylin)

AEC (3-amino-9-

ethylcarbazole)

Antigen site

(chromogen)
Red

Blue/Purple

(Hematoxylin)

Fast Red
Antigen site

(chromogen)
Red

Blue/Purple

(Hematoxylin)

Experimental Workflow for Immunohistochemistry with
a Red Counterstain
The following diagram illustrates a typical workflow for immunohistochemistry using a red

counterstain.

Tissue Preparation Staining Procedure

Fixation Embedding Sectioning Deparaffinization & RehydrationMount on Slides Antigen Retrieval Blocking Primary Antibody Incubation Secondary Antibody Incubation Detection (Chromogen) Counterstaining (Red) Dehydration & Mounting
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A typical immunohistochemistry workflow.

Protocols
Protocol 1: Immunohistochemical Staining with Nuclear
Fast Red Counterstain
This protocol describes the procedure for staining paraffin-embedded tissue sections using a

primary antibody, a peroxidase-based detection system (DAB), and Nuclear Fast Red as a

counterstain.

Materials:

Formalin-fixed, paraffin-embedded tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

3% Hydrogen Peroxide

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody

Biotinylated secondary antibody

Streptavidin-HRP

DAB substrate kit

Nuclear Fast Red solution
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Aqueous mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 5 minutes each.

Transfer slides through two changes of 100% ethanol for 3 minutes each.

Hydrate slides in 95% ethanol for 3 minutes.

Hydrate slides in 70% ethanol for 3 minutes.

Rinse in deionized water for 5 minutes.[5]

Antigen Retrieval:

Immerse slides in antigen retrieval buffer.

Heat to 95-100°C for 20-40 minutes in a water bath or steamer.

Allow slides to cool to room temperature in the buffer (approximately 20 minutes).[5]

Peroxidase Blocking:

Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous

peroxidase activity.[8]

Rinse with PBS (Phosphate Buffered Saline).

Blocking:

Incubate sections with blocking buffer for 30-60 minutes to prevent non-specific antibody

binding.[5]

Primary Antibody Incubation:
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Incubate with the primary antibody at the appropriate dilution overnight at 4°C or for 1-2

hours at room temperature.[1]

Secondary Antibody and Detection:

Rinse slides with PBS.

Incubate with a biotinylated secondary antibody for 30-60 minutes.

Rinse with PBS.

Incubate with Streptavidin-HRP for 30 minutes.[5]

Rinse with PBS.

Chromogen Development:

Incubate sections with DAB substrate until a brown color develops.

Rinse with deionized water.

Counterstaining:

Immerse slides in Nuclear Fast Red solution for 1-5 minutes.[3]

Rinse gently with deionized water.

Dehydration and Mounting:

Briefly dip in 95% and 100% ethanol.

Clear in xylene.

Mount with a permanent mounting medium.

Expected Results:

Target antigen: Brown
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Nuclei: Red

Cytoplasm: Light Pink/Colorless

Protocol 2: Using a Red Chromogen (AEC) with
Hematoxylin Counterstain
This protocol is an alternative for achieving red staining of the target antigen, with a contrasting

blue nuclear counterstain.

Materials:

Same as Protocol 1, but with AEC substrate kit instead of DAB, and Mayer's Hematoxylin

instead of Nuclear Fast Red.

Aqueous mounting medium is required as AEC is soluble in organic solvents.[5]

Procedure:

Follow steps 1-6 from Protocol 1.

Chromogen Development:

Prepare and apply AEC substrate solution.

Incubate for 5-15 minutes, or until a red precipitate forms.

Rinse gently with distilled water.[5]

Counterstaining:

Apply Mayer's hematoxylin for 0.5-2 minutes.

Rinse gently with tap water.

"Blue" the hematoxylin by dipping in a weak alkaline solution or running tap water.[5]

Mounting:
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Mount with an aqueous mounting medium. Do not dehydrate through alcohols and xylene.

Expected Results:

Target antigen: Red

Nuclei: Blue

Cytoplasm: Colorless

Quantitative Data Summary
While specific quantitative data for Acid Red 151 in IHC is unavailable, the following table

summarizes key parameters for common red staining reagents used in immunohistochemistry.

Parameter Nuclear Fast Red
AEC (3-amino-9-
ethylcarbazole)

Staining Time 1-5 minutes[3] 5-15 minutes[5]

Solubility Soluble in water
Soluble in alcohol/organic

solvents[5]

Color Red Red-brown

Compatibility
Peroxidase (DAB), Alkaline

Phosphatase
Peroxidase

Mounting Medium Permanent (organic-based) Aqueous

Logical Relationship of IHC Components
The following diagram illustrates the binding relationships in an indirect IHC protocol.
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Antigen-antibody binding in indirect IHC.

References
1. Immunohistochemistry Techniques, Strengths, Limitations and Applications | Technology
Networks [technologynetworks.com]

2. The principle and method of Immunohistochemistry (IH) | MBL Life Sience -GLOBAL-
[mblbio.com]

3. IHC Counterstains | Thermo Fisher Scientific - TW [thermofisher.com]

4. bosterbio.com [bosterbio.com]

5. benchchem.com [benchchem.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1583777?utm_src=pdf-body-img
https://www.technologynetworks.com/analysis/articles/immunohistochemistry-techniques-strengths-limitations-and-applications-363107
https://www.technologynetworks.com/analysis/articles/immunohistochemistry-techniques-strengths-limitations-and-applications-363107
https://www.mblbio.com/bio/g/support/method/immunohistochemistry.html
https://www.mblbio.com/bio/g/support/method/immunohistochemistry.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/ihc-counterstains.html
https://www.bosterbio.com/blog/post/counterstains-in-immunohistochemistry-principles-options-and-troubleshooting
https://www.benchchem.com/pdf/Application_Notes_Immunohistochemistry_Protocols_Utilizing_Red_Chromogen_Staining.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices
[leicabiosystems.com]

7. worlddyevariety.com [worlddyevariety.com]

8. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC
[pmc.ncbi.nlm.nih.gov]

9. assaygenie.com [assaygenie.com]

10. blossombio.com [blossombio.com]

11. Immunohistochemistry (IHC) Tips [immunohistochemistry.us]

To cite this document: BenchChem. [Application Notes: The Use of Red Counterstains in
Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583777#using-acid-red-151-as-a-counterstain-in-
immunohistochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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